![molecular formula C36H33N5O6S B2816219 N-(4-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide CAS No. 689760-02-9](/img/structure/B2816219.png)
N-(4-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide
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Description
N-(4-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C36H33N5O6S and its molecular weight is 663.75. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Transition metal complexes play a crucial role in asymmetric hydrogenation reactions. First-row transition metals, including 3d metals, exhibit distinct catalytic behavior compared to their 4d and 5d counterparts . Investigating the use of this compound as a ligand or catalyst in asymmetric hydrogenation could be valuable.
- The compound’s structure suggests potential redox activity due to the presence of sulfur and aromatic rings. Researchers could explore its use in redox-active materials, such as organic semiconductors or electrochromic devices .
- Pyruvate kinase is a key enzyme in glycolysis. Inhibiting it can have therapeutic implications, especially for conditions associated with pyruvate kinase deficiency. Investigating whether this compound affects pyruvate kinase activity could be relevant .
Asymmetric Hydrogenation Catalysts
Redox-Active Materials
Pyruvate Kinase Inhibition
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33N5O6S/c1-45-28-13-11-26(12-14-28)37-33(42)22-48-36-38-30-20-32-31(46-23-47-32)19-29(30)35(44)41(36)21-24-7-9-25(10-8-24)34(43)40-17-15-39(16-18-40)27-5-3-2-4-6-27/h2-14,19-20H,15-18,21-23H2,1H3,(H,37,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKMHGQTMPUUBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide |
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